
1,2-Dichlorotetrafluoro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorotetrafluoropropene is a halogenated organic compound with the molecular formula C3Cl2F4. It is characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichlorotetrafluoropropene can be synthesized through the halogenation of tetrafluoropropene. The reaction typically involves the addition of chlorine to tetrafluoropropene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, 1,2-Dichlorotetrafluoropropene is produced using large-scale halogenation reactors. The process involves the continuous feeding of tetrafluoropropene and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) and halogens (for halogenation) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives and functionalized compounds.
Addition Reactions: Products include saturated compounds and halogenated adducts.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and reduced hydrocarbons.
Applications De Recherche Scientifique
1,2-Dichlorotetrafluoropropene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Dichlorotetrafluoropropene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are dependent on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trichlorotrifluoroethane: Another halogenated compound with similar properties but different halogenation patterns.
1,1,1,2-Tetrafluoroethane: A fluorinated compound used in similar industrial applications.
1,2-Dichlorotetrafluoroethane: A closely related compound with similar chemical properties.
Uniqueness
1,2-Dichlorotetrafluoropropene is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and physical properties. Its combination of chlorine and fluorine atoms provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C3Cl2F4 |
|---|---|
Poids moléculaire |
182.93 g/mol |
Nom IUPAC |
(Z)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1+ |
Clé InChI |
BJDGSGIFQVXSGD-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(\F)/Cl)(\C(F)(F)F)/Cl |
SMILES canonique |
C(=C(F)Cl)(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


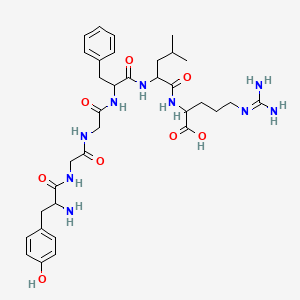
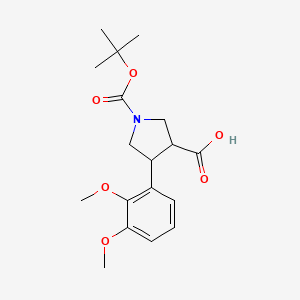

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
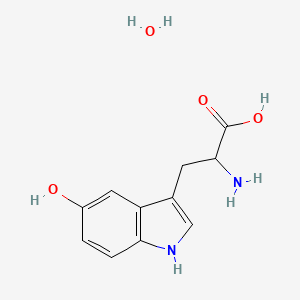
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)

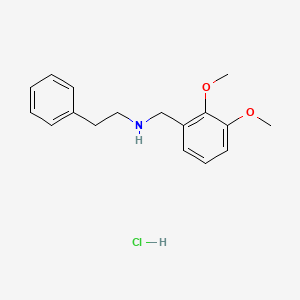
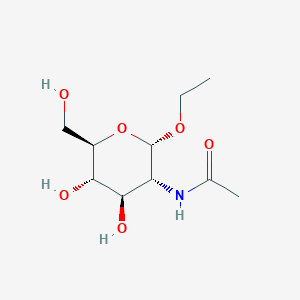
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)

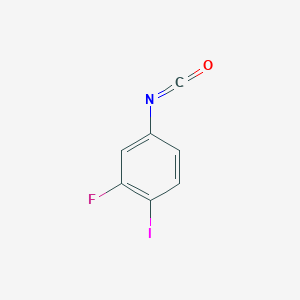
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
